3-Isobutyl-5-((3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Catalog No.
S15711072
CAS No.
307953-09-9
M.F
C26H27N3OS2
M. Wt
461.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isobutyl-5-((3-mesityl-1-phenyl-1H-pyrazol-4-yl)...

CAS Number

307953-09-9

Product Name

3-Isobutyl-5-((3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

IUPAC Name

(5Z)-3-(2-methylpropyl)-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C26H27N3OS2

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C26H27N3OS2/c1-16(2)14-28-25(30)22(32-26(28)31)13-20-15-29(21-9-7-6-8-10-21)27-24(20)23-18(4)11-17(3)12-19(23)5/h6-13,15-16H,14H2,1-5H3/b22-13-

InChI Key

CANLKSNAGNMGCZ-XKZIYDEJSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)C

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)C

3-Isobutyl-5-((3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones, characterized by a thiazolidine ring containing a thione functional group. The compound is notable for its complex structure, which includes an isobutyl group and a mesityl-substituted pyrazole moiety. Its chemical formula is C19_{19}H22_{22}N2_{2}S2_{2}, and it has been studied for its potential biological activities, particularly in medicinal chemistry.

Typical of thiazolidinones and pyrazolines. Key reactions include:

  • Condensation Reactions: The formation of the thiazolidinone ring typically involves the condensation of a thioamide with a carbonyl compound, leading to the formation of the thiazolidine structure.
  • Nucleophilic Substitutions: The presence of electron-donating groups, such as the isobutyl and mesityl groups, can facilitate nucleophilic attacks on electrophilic centers in the molecule.
  • Reduction Reactions: The thione group can be reduced to a thiol under appropriate conditions, altering the reactivity profile of the compound.

Preliminary studies suggest that 3-Isobutyl-5-((3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one may exhibit significant biological activities, including:

  • Antioxidant Activity: Similar compounds have shown radical scavenging properties, which may be attributed to the presence of the pyrazole moiety.
  • Anticancer Properties: Some derivatives of thiazolidinones have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Antimicrobial Activity: The thiazolidine ring structure has been associated with antimicrobial effects in other compounds.

The synthesis of 3-Isobutyl-5-((3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves multi-step synthetic routes, including:

  • Formation of Thiazolidinone: A thioamide reacts with an aldehyde or ketone to form the thiazolidine core.
  • Addition of Pyrazole Moiety: The pyrazole derivative is introduced through condensation reactions, often facilitated by acid or base catalysts.
  • Isolation and Purification: The final compound is purified using techniques such as recrystallization or chromatography.

This compound may have several applications in various fields:

  • Medicinal Chemistry: Due to its potential biological activities, it could serve as a lead compound for developing new drugs targeting cancer or microbial infections.
  • Agricultural Chemistry: If shown to possess antimicrobial properties, it could be explored as a pesticide or fungicide.

Interaction studies with biological macromolecules (e.g., proteins and nucleic acids) are essential for understanding the mechanism of action. Techniques such as molecular docking and dynamics simulations could elucidate how this compound interacts at the molecular level, potentially revealing its binding affinities and modes of action against specific targets.

Several compounds share structural similarities with 3-Isobutyl-5-((3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one. Here are some notable examples:

Compound NameStructureUnique Features
3-MethylthiazolidineStructureLacks bulky substituents; simpler structure
5-(Phenylmethylene)-2-thioxothiazolidinStructureContains phenyl group; less steric hindrance
3-IsobutylthiazolidineStructureSimilar isobutyl group; no pyrazole moiety

Uniqueness

The uniqueness of 3-Isobutyl-5-((3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one lies in its combination of an isobutyl group and a mesityl-substituted pyrazole, which may enhance its biological activity compared to simpler derivatives. This structural complexity may contribute to distinctive pharmacological properties that warrant further investigation.

XLogP3

7

Hydrogen Bond Acceptor Count

4

Exact Mass

461.15955484 g/mol

Monoisotopic Mass

461.15955484 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-15-2024

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